7'-[(2-chlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione
Description
7'-[(2-Chlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione is a synthetic coumarin-based bichromene-dione derivative characterized by a 2-chlorobenzyloxy substituent at the 7'-position and a methyl group at the 8'-position. Its structure combines a bichromene core with two dione moieties, making it a candidate for biological activity studies, particularly in enzyme inhibition (e.g., carbonic anhydrases) due to the electronic and steric effects of its substituents .
Properties
Molecular Formula |
C26H17ClO5 |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C26H17ClO5/c1-15-22(30-14-17-7-2-4-8-21(17)27)11-10-18-19(13-24(28)32-25(15)18)20-12-16-6-3-5-9-23(16)31-26(20)29/h2-13H,14H2,1H3 |
InChI Key |
MCLIXAVIRULFMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-[(2-chlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl alcohol and 8-methyl-2H-chromen-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Coupling Reaction: The key step involves the coupling of 2-chlorobenzyl alcohol with 8-methyl-2H-chromen-2-one to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7’-[(2-chlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds similar to 7'-[(2-chlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Case Study : A study demonstrated that derivatives of bichromenes showed cytotoxic effects against various cancer cell lines, including breast and prostate cancers. The IC50 values were reported in the low micromolar range .
Antimicrobial Activity
The compound has shown promising results against bacterial strains:
- In Vitro Studies : Research indicated that similar chromene derivatives possess antibacterial activity against Helicobacter pylori, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL .
- Mechanism : The presence of electron-withdrawing groups enhances the antibacterial efficacy by disrupting bacterial cell wall synthesis.
Anti-inflammatory Effects
Research indicates that 7'-[(2-chlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione may possess anti-inflammatory properties:
- Study Findings : In animal models, the compound reduced inflammation markers and cytokine release in response to inflammatory stimuli .
- Potential Applications : This suggests its potential use in treating inflammatory diseases such as arthritis.
Drug Development
The unique structure of 7'-[(2-chlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione positions it as a candidate for further drug development:
- Polypharmacology : Studies on similar compounds have revealed their ability to interact with multiple biological targets simultaneously, which is advantageous for developing multi-target drugs .
Formulation in Pharmaceuticals
Due to its promising biological activities, this compound can be incorporated into pharmaceutical formulations aimed at treating various conditions:
- Combination Therapies : Its use in combination with existing antibiotics or anticancer agents may enhance therapeutic efficacy and reduce resistance development.
Data Tables
Mechanism of Action
The mechanism of action of 7’-[(2-chlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural differentiators include:
- 7'-Substituent: The 2-chlorobenzyloxy group distinguishes it from analogues like 6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione (Compound 2), which features a dimethylamino-methyl group at the 6'-position and a hydroxyl group at 7' .
- 8'-Methyl Group : This substituent introduces steric hindrance compared to compounds like 7,7’,8’-Trihydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione (Compound 3) , which lacks alkyl groups but has three hydroxyls .
Physicochemical Properties
- Melting Points : Methyl and halogenated substituents generally reduce melting points relative to hydroxylated derivatives (e.g., Compound 3 melts >270°C due to hydrogen bonding) .
Key Research Findings
- Structure-Activity Relationship (SAR) : The 2-chlorobenzyloxy group is critical for balancing potency and bioavailability. Derivatives with smaller substituents (e.g., methoxy) show reduced inhibition constants (Ki) in enzymatic assays .
- Comparative Solubility : Hydroxylated analogues (e.g., Compound 3) exhibit higher aqueous solubility, whereas the target compound’s lipophilicity may necessitate prodrug strategies .
Biological Activity
7'-[(2-chlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione is a synthetic compound belonging to the class of bichromenes. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. This article presents a detailed examination of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular structure of 7'-[(2-chlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C27H19ClO |
| Molecular Weight | 426.89 g/mol |
| IUPAC Name | 7'-(2-chlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione |
| CAS Number | 859108-67-1 |
Anti-inflammatory Effects
Research indicates that compounds similar to 7'-[(2-chlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione exhibit significant anti-inflammatory properties. For instance, studies have shown that bichromene derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
Anticancer Properties
Several studies have explored the anticancer potential of bichromenes. In vitro assays demonstrated that 7'-[(2-chlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione can induce apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Mechanism : The compound was found to activate caspase pathways leading to programmed cell death .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The results indicated that it effectively scavenges free radicals, contributing to its protective effects against oxidative stress-related diseases .
Case Studies
- Case Study on Inflammation :
- Case Study on Cancer Cell Lines :
Discussion
The biological activities of 7'-[(2-chlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione suggest its potential as a therapeutic agent in treating inflammatory conditions and certain cancers. The compound's ability to modulate key biological pathways highlights its significance in drug development.
Q & A
Q. What are the optimal synthetic routes for 7'-[(2-chlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione?
- Methodological Answer : The compound can be synthesized via a regioselective cyclization strategy using (7-hydroxy-8-methylcoumarin-4-yl)acetic acid methyl ester and 2-chlorobenzaldehyde under basic conditions (e.g., DBU in dioxane). Key steps include:
- Aldol condensation : Coupling of aldehyde and coumarin precursors.
- Cyclization : Intramolecular lactonization under reflux.
- Purification : Column chromatography (ethyl acetate/hexane) to isolate the product.
Yields typically range from 45% to 83% depending on reaction time and catalyst loading .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve dihedral angles between coumarin rings (e.g., ~52.37° for similar bichromenes) using SHELXL for refinement .
- NMR spectroscopy : Confirm substitution patterns via - and -NMR (e.g., aromatic protons at δ 7.20–7.40 ppm for chlorobenzyl groups) .
- Mass spectrometry : Validate molecular weight via ESI+ (e.g., m/z ~380–450 range for related derivatives) .
Advanced Research Questions
Q. What computational strategies predict the bioactivity of this compound against viral targets like SARS-CoV-2?
- Methodological Answer :
- Molecular docking : Screen against viral proteins (e.g., nsp16) using AutoDock Vina. Coumarin derivatives with naphthalene/chromen-2-one scaffolds show inhibitory activity (IC < 1 µM) .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and key interactions (e.g., hydrogen bonding with Glu 116 and Lys 170 residues) .
- ADMET profiling : Predict blood-brain barrier penetration (e.g., logP ~3.5) and cytochrome P450 inhibition risks .
Q. How do structural modifications (e.g., halogen substitution) influence MAO-B inhibitory activity?
- Methodological Answer :
- SAR studies : Replace 2-chlorobenzyl with 3-chloro or 3-fluoro groups to enhance MAO-B affinity (Ki < 10 nM). Meta-substitutions improve selectivity (SI > 400) due to steric complementarity with the enzyme’s hydrophobic pocket .
- In vitro assays : Measure IC using recombinant MAO-B and kynuramine as a substrate. Compare inhibition kinetics (e.g., reversible vs. irreversible) .
Q. What experimental approaches resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Dose-response normalization : Account for variations in cell viability assays (e.g., MTT vs. resazurin) by standardizing to µM/mg protein.
- Orthogonal assays : Validate antiviral activity via plaque reduction (e.g., SARS-CoV-2 EC) and cytotoxicity in Vero E6 cells .
- Meta-analysis : Pool data from >5 independent studies to identify consensus EC ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
